p-Butyl Ibuprofen-d3 Sodium Salt
Description
p-Butyl Ibuprofen-d3 Sodium Salt (chemical formula: C₁₃H₁₄D₃NaO₂; molecular weight: 231.28) is a deuterated sodium salt derivative of ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). The compound is isotopically labeled with three deuterium atoms at the α-methyl position of the propionic acid side chain, enhancing its utility as an internal standard in mass spectrometry-based analytical methods . Its unlabelled counterpart, p-Butyl Ibuprofen (CAS 3585-49-7), serves as a structural analog but lacks the deuterium substitution and sodium salt formulation .
Key characteristics include:
Properties
Molecular Formula |
C₁₃H₁₄D₃NaO₂ |
|---|---|
Molecular Weight |
231.28 |
Synonyms |
4-Butyl-α-(methyl-d3)benzeneacetic Acid Sodium Salt; p-Butylhydratropic Acid-d3 Sodium Salt; 2-(4-n-Butylphenyl)propionic Acid Sodium Salt; 2-(p-Butylphenyl)propionic Acid Sodium Salt; 4-Butyl-α-methylbenzeneacetic Acid Sodium Salt |
Origin of Product |
United States |
Comparison with Similar Compounds
(±)-Ibuprofen-d3 Sodium Salt
- Molecular Formula : C₁₃H₁₄D₃NaO₂ (identical to p-Butyl Ibuprofen-d3 Sodium Salt).
- Key Difference : Lacks the p-butyl substitution; instead, it retains the isobutyl group at the para position of the phenyl ring .
- CAS Number : 1219805-09-0 .
- Role : Widely used as an internal standard for quantifying ibuprofen in biological matrices due to its structural similarity .
Ibuprofen Sodium Salt (Non-Deuterated)
- Molecular Formula : C₁₃H₁₇NaO₂ (molecular weight: 228.26) .
- Key Difference : Absence of deuterium atoms and p-butyl group.
- CAS Number : 31121-93-4 .
- Solubility : Exhibits higher aqueous solubility (prepared in 0.1 M NaOH) compared to ibuprofen free acid, enabling faster absorption in pharmaceutical formulations .
p-Butyl Ibuprofen-d3 (Free Acid)
- Molecular Formula : C₁₃H₁₅D₃O₂ (molecular weight: 209.3) .
- Key Difference : Lacks the sodium salt counterion, reducing solubility in aqueous media .
Physicochemical Properties
Notes:
Pharmacokinetic and Pharmacodynamic Comparisons
Absorption and Bioavailability
- Sodium Salts : Ibuprofen sodium salts (including deuterated forms) exhibit rapid absorption in vivo due to high solubility. A clinical study (NCT02452450) demonstrated that ibuprofen sodium achieves peak plasma concentrations faster than ibuprofen acid (Tₘₐₓ: 45 vs. 120 minutes) .
- Deuterated Forms: While pharmacokinetic profiles mirror non-deuterated analogs, deuterium substitution may reduce metabolic clearance by attenuating cytochrome P450-mediated oxidation ("isotope effect") .
Thermodynamic Behavior
- Sodium salts of ibuprofen demonstrate distinct micellization and interaction profiles in aqueous solutions. For example, binary mixtures with bile salts exhibit synergistic effects on critical micelle concentration (CMC), influencing drug delivery systems .
Analytical Utility
- Deuterated Standards: this compound is critical for LC-MS/MS quantification, offering a mass shift (+3 Da) to distinguish it from endogenous ibuprofen .
- Impurity Profiling: Non-deuterated ibuprofen sodium salts are subject to pharmacopeial purity criteria (e.g., USP limits for related compounds) . Deuterated analogs may require additional validation to account for isotopic impurities .
Stability and Impurity Considerations
- Degradation : Sodium salts are prone to hydrolysis under acidic conditions, reverting to free acid forms. Storage at low temperatures (+4°C) mitigates this risk .
- Impurities : Common impurities include underivatized ibuprofen and positional isomers (e.g., o-butyl derivatives). Deuterated compounds must also be monitored for isotopic dilution errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
